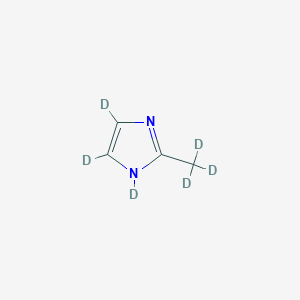

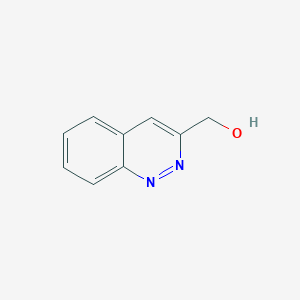

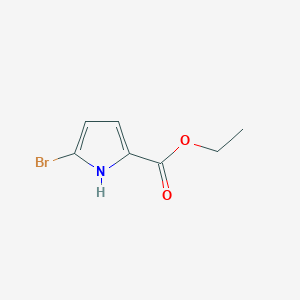

![molecular formula C9H8N2O2 B1429295 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-91-6](/img/structure/B1429295.png)

5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Vue d'ensemble

Description

5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a chemical compound1. However, there is limited information available about this specific compound. It is related to the 1H-Pyrrolo[2,3-b]pyridine family2, which has been used in the synthesis of various pharmaceuticals1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. However, there are studies on the synthesis of related compounds345.Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is not directly available. However, related compounds have been analyzed6789.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. However, related compounds have been studied for their reactivity310.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not directly available. However, related compounds have been characterized121314.Applications De Recherche Scientifique

Plant Defense Mechanisms

Studies have shown that pyrrolo[2,3-c]pyridine derivatives play a role in plant defense against pathogens. For instance, Pyrroline-5-carboxylate (P5C), a related compound, is involved in proline-P5C metabolism, which is tightly regulated in plants, especially during pathogen infection and abiotic stress. This metabolism is implicated in defense responses against bacterial pathogens through a salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death (A. Qamar, K. Mysore, M. Senthil-Kumar, 2015).

Synthesis and Application in Medicinal Chemistry

Hybrid catalysts have been employed for the synthesis of pyranopyrimidine scaffolds, which are precursors to various bioactive compounds in medicinal and pharmaceutical industries. These scaffolds have a wide range of applicability due to their bioavailability and structural complexity. The synthesis of these compounds involves one-pot multicomponent reactions using diverse catalysts, indicating the versatility of pyrrolo[2,3-c]pyridine derivatives in drug synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Influence on Electronic Systems of Biologically Important Molecules

Research has explored the impact of metals on the electronic systems of biologically important molecules, including pyrrolo[2,3-c]pyridine derivatives. These studies have used spectroscopic methods to examine how metals affect the electronic structure and reactivity of these compounds, contributing to our understanding of their interactions with biological targets. This knowledge helps predict properties like reactivity and stability in biological systems (W. Lewandowski, M. Kalinowska, H. Lewandowska, 2005).

Optical Properties and Application in Advanced Materials

Diketopyrrolopyrroles, which contain the pyrrolo[2,3-c]pyridine core, are widely used dyes and pigments due to their exceptional optical properties. These compounds have applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been extensively reviewed, showcasing their potential in creating advanced materials (M. Grzybowski, D. Gryko, 2015).

Biotechnological Applications

Biotechnological routes have explored the production of valuable chemicals from lactic acid via chemical and biotechnological processes, including derivatives of pyrrolo[2,3-c]pyridine. These pathways demonstrate the potential of lactic acid, derived from biomass fermentation, as a feedstock for synthesizing a variety of chemicals through green chemistry approaches (Chao Gao, Cuiqing Ma, P. Xu, 2011).

Safety And Hazards

The safety and hazards associated with 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not known. However, safety information for related compounds is available1516.

Orientations Futures

The future directions for research on 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not clear due to the limited information available. However, related compounds have been studied for their potential therapeutic applications11710.

Propriétés

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCQHRXBLPIFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

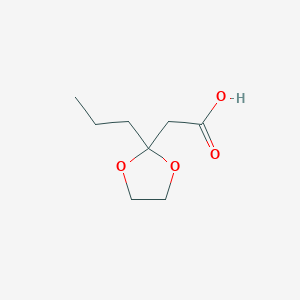

![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)

![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)